Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes an azetidine ring and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 4-oxopiperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of an azetidine ring and a piperidinone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10H,4-9H2,1-3H3 |
InChI Key |
KWMRZALVNKIDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(=O)CC2 |
Origin of Product |
United States |
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